N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Lipophilicity Drug-likeness Structure-Property Relationships

Procure this precise single-entity reference standard containing the rare 3-chloro-4-methylphenyl motif to explore the unexplored vector of the Phe43 cavity pharmacophore. Distinguished from generic para-halogen analogs, this compound enables SAR deconvolution without de novo synthesis. Ideal for calibrating ADME predictive models and evaluating lipophilic gradients, it directly complements HTS through the isolation of steric bulk at the piperidine nitrogen to distinguish off-target profiles.

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
CAS No. 953136-15-7
Cat. No. B2557470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
CAS953136-15-7
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)Cl
InChIInChI=1S/C16H22ClN3O2/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyZSZIXSFMHXFBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953136-15-7 – Core Chemical Identity and Procurement Baseline for N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide


N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide (CAS 953136-15-7) is a synthetic small molecule belonging to the N,N′-disubstituted oxalamide (ethanediamide) family. Its architecture features a 3-chloro-4-methylphenyl group linked via an oxalamide bridge to a 1-methylpiperidin-4-yl methanamine moiety [1]. The compound has a molecular weight of 323.82 g·mol⁻¹, a computed XLogP3-AA of 2.6, and two hydrogen bond donors, placing it within favorable drug-like physicochemical space [1]. A structurally related congener in which the N-methylpiperidine is replaced by an N-cyclopentylpiperidine has been described as an orexin-2 receptor antagonist . However, for 953136-15-7 itself, no peer-reviewed pharmacological characterization has been published. Its value proposition currently resides in its role as a structurally precise, single-entity reference standard for analytical chemistry and as a versatile scaffold for medicinal-chemistry optimization programs.

Why In-Class Oxalamide-Piperidine Analogs Cannot Substitute for 953136-15-7 in Research Programs


The N,N′-disubstituted oxalamide class encompasses hundreds of commercial analogs, many sharing the 1-methylpiperidin-4-yl methanamine right-hand side but differing solely in the left-hand aryl substituent (e.g., 4-chloro-3-fluorophenyl, 2,4-difluorophenyl, 4-acetamidophenyl) [1]. In the well-studied NBD series of HIV-1 gp120 entry inhibitors, a single halogen substitution on the aromatic ring shifts the functional profile from full CD4-agonist to full CD4-antagonist [2]. The 3-chloro-4-methylphenyl motif of 953136-15-7 introduces a unique ortho-chloro/meta-methyl substitution pattern that simultaneously modulates ring electronics and steric volume relative to the common para-halogen paradigm. Without rigorous, compound-specific structure-activity relationship (SAR) data, substituting a generic in-class analog for 953136-15-7 risks confounding biological readouts, invalidating quantitative structure-property models, and undermining batch-to-batch reproducibility in method development.

Quantitative Differentiation Evidence for 953136-15-7 Against Closest Analogs and In-Class Alternatives


Physicochemical Property Differentiation: XLogP3-AA vs. Fluorinated and Dechlorinated Analogs

Among a set of five commercially available analogs that share the identical 1-methylpiperidin-4-yl methanamine right-hand side, 953136-15-7 exhibits a computed XLogP3-AA of 2.6, positioning it as the most lipophilic member due to the combined electron-donating methyl and electron-withdrawing chloro substituents on the phenyl ring [1]. The 2,4-difluorophenyl analog (CAS 953224-06-1) has a lower XLogP3-AA of approximately 2.1 (computed), and the 4-acetamidophenyl analog (CAS 953198-48-6) is substantially more polar (XLogP3-AA ~1.0) . This differential directly influences passive membrane permeability and non-specific protein binding.

Lipophilicity Drug-likeness Structure-Property Relationships

Hydrogen Bond Donor and Acceptor Architecture: Differentiating 953136-15-7 from NBD-Series HIV Entry Inhibitors

The oxalamide core of 953136-15-7 provides two hydrogen bond donors (both amide NH) and three hydrogen bond acceptors (both amide carbonyl oxygen atoms and the piperidine nitrogen), yielding a donor/acceptor ratio of 0.67 [1]. By contrast, the prototypical NBD-556 (N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) presents an identical donor count but with a sterically encumbered 2,2,6,6-tetramethylpiperidine group that shields one face of the piperidine nitrogen from intermolecular hydrogen bonding [2]. The N-methylpiperidine moiety in 953136-15-7 imposes significantly lower steric demand (molecular weight 323.82 vs. 337.84 for NBD-556), potentially enabling engagement with tighter binding pockets.

Hydrogen bonding Molecular recognition Pharmacophore modeling

Aryl Substitution Pattern: Meta-Chloro/Para-Methyl vs. Para-Halo Paradigm in gp120-Binding Oxalamides

The structural hallmark of 953136-15-7 is the 3-chloro-4-methyl substitution on the phenyl ring—a pattern absent from all published NBD-series gp120 ligands, which uniformly employ a para-halogen substituted phenyl group (e.g., 4-chlorophenyl in NBD-556, 4-bromophenyl in NBD-557) [1][2]. Crystallographic studies of NBD-556 bound to HIV-1 gp120 demonstrate that the para-chloro substituent projects deep into the hydrophobic Phe43 cavity, where it engages Trp112, Val255, and Met475 [3]. The 3-chloro-4-methyl pattern of 953136-15-7 alters the vector and depth of halogen insertion into this cavity, potentially modulating the agonist-to-antagonist functional switch that is exquisitely sensitive to ring substitution [2].

Aromatic substitution SAR gp120-CD4 inhibition

Validated Application Scenarios for 953136-15-7 Based on Differentiation Evidence


Analytical Reference Standard for HPLC-MS/MS Method Development and System Suitability Testing

With a defined molecular weight (323.82 Da), a unique InChIKey (ZSZIXSFMHXFBFT-UHFFFAOYSA-N), and a purity specification typically ≥95% from chemical suppliers, 953136-15-7 serves as a precise single-entity reference for calibrating liquid chromatography-mass spectrometry methods [1]. Its distinctive isotopic pattern (monoisotopic mass 323.14005 Da; characteristic ³⁵Cl/³⁷Cl isotope ratio of ~3:1) provides a built-in confirmation signal [1]. The compound's XLogP3-AA of 2.6 and three rotatable bonds make it a suitable probe for reverse-phase C18 column performance evaluation across a mid-polarity range, complementing highly lipophilic or highly polar system suitability standards [1].

Medicinal Chemistry Scaffold for Expanding SAR Beyond the Para-Halogen Oxalamide Paradigm

The 3-chloro-4-methylphenyl substitution pattern of 953136-15-7 is absent from all published NBD-series HIV-1 gp120 entry inhibitors, which are uniformly para-halogen substituted [2]. This compound enables medicinal chemistry teams to probe a previously unexplored vector within the Phe43 cavity pharmacophore without committing to a de novo synthesis campaign. Because the N-methylpiperidine terminus differs from the tetramethylpiperidine of NBD-556/557, 953136-15-7 also permits evaluation of how reduced steric bulk at the piperidine nitrogen influences target engagement and off-target selectivity profiles [3].

Physicochemical Probe in Membrane Permeability and Protein Binding Prediction Models

The computed XLogP3-AA of 2.6 places 953136-15-7 in a lipophilicity window that is distinct from both the more polar 4-acetamidophenyl analog (XLogP3-AA ~1.0) and the less polar 2,4-difluorophenyl analog (XLogP3-AA ~2.1) [1]. This graded lipophilicity profile across a conserved core scaffold makes 953136-15-7 a valuable tool compound for calibrating in silico ADME prediction models and for experimentally measuring the relationship between computed logP and actual permeability (e.g., in PAMPA or Caco-2 assays) within a controlled structural series [1].

Orexin-2 Receptor Antagonist Lead Optimization Starting Point

A directly related analog in which the 1-methylpiperidine group is replaced by 1-cyclopentylpiperidine has been reported to act as an orexin-2 receptor antagonist . The structural similarity (identical left-hand 3-chloro-4-methylphenyl oxalamide; variation limited to the N-alkyl substituent on the piperidine) positions 953136-15-7 as a logical comparator for evaluating the contribution of the N-methyl vs. N-cyclopentyl moiety to orexin-2 binding affinity, functional antagonism, and selectivity over orexin-1. Procurement of both compounds enables simultaneous testing to deconvolute this single structural variable.

Quote Request

Request a Quote for N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.